molecular formula C12H16BF3N2O3 B2764064 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine CAS No. 1620575-08-7

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B2764064
CAS No.: 1620575-08-7
M. Wt: 304.08
InChI Key: RSVSIJQXDVPJCF-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine (CAS 1620575-08-7) is a high-purity chemical intermediate offered for research applications. This compound belongs to the class of pyridine-bearing boronic acid pinacol esters, which are critically valuable in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . These reactions are fundamental in modern organic synthesis, particularly in the construction of biaryl and heterobiaryl structures found in pharmaceuticals and advanced materials. The molecule features a boronate group and an amine group on a pyridine core that is also substituted with a trifluoromethoxy group, making it a sophisticated building block for medicinal chemistry and drug discovery programs . The amine functionality provides a handle for further derivatization, while the trifluoromethoxy group is a common bioisostere used to modulate a compound's lipophilicity, metabolic stability, and membrane permeability. Proper storage is essential to maintain the integrity of this reagent; it should be kept in a cool, dark place (recommended 2-8°C) under an inert atmosphere to ensure long-term stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to efficiently synthesize complex molecules for use as potential active pharmaceutical ingredients (APIs) or in material science.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF3N2O3/c1-10(2)11(3,4)21-13(20-10)7-5-8(9(17)18-6-7)19-12(14,15)16/h5-6H,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVSIJQXDVPJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine is a boron-containing compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

  • Molecular Formula : C₁₂H₁₇B₁O₄N
  • Molecular Weight : 268.14 g/mol
  • CAS Number : 250726-93-3

The compound is believed to exert its biological effects through several pathways:

  • Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane structure can interact with enzymes and proteins, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : The trifluoromethoxy group may influence signaling pathways involved in cellular proliferation and apoptosis.
  • Antiparasitic Activity : Some studies suggest that derivatives of pyridine compounds exhibit antiparasitic properties by disrupting metabolic pathways in parasites.

Anticancer Activity

Recent research indicates that similar compounds in the pyridine class show significant anticancer activity. For instance:

  • A derivative with a trifluoromethyl group exhibited an EC50 value of 0.010 μM against cancer cell lines, suggesting potent growth inhibition .
  • The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining metabolic stability and potency against cancer cells .

Antiparasitic Activity

Research has highlighted that certain pyridine derivatives demonstrate antiparasitic effects:

  • Compounds with similar structural features have shown moderate to high activity against various parasites, with effective concentrations ranging from 0.038 μM to 0.177 μM in vitro .

Case Studies

StudyCompoundActivityEC50 (μM)Notes
Study ATrifluoromethyl Pyridine DerivativeCancer Cell Inhibition0.010High potency against MDA-MB-231 cells
Study BDihydroquinazolinone AnalogAntiparasitic0.038 - 0.067Effective against multiple parasite strains
Study CPyridine-based CompoundMetabolic StabilityN/AImproved solubility and reduced toxicity

Safety Profile

The compound exhibits some safety concerns:

  • Skin Irritation : Classified as causing skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319) .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets. For instance:

  • Antiparasitic Activity : Research indicates that derivatives of pyridine-based compounds exhibit promising activity against leishmaniasis, a neglected tropical disease caused by Leishmania parasites. The introduction of trifluoromethyl groups has been shown to improve selectivity and potency against these pathogens .
  • Cancer Therapeutics : The incorporation of dioxaborolane moieties has been linked to enhanced interactions with biological targets, potentially leading to novel anticancer agents. Studies have demonstrated that boron-containing compounds can interfere with cancer cell proliferation and induce apoptosis .

Materials Science

In materials science, the compound serves as a building block for creating advanced materials such as:

  • Covalent Organic Frameworks (COFs) : The dioxaborolane group facilitates the formation of COFs through Suzuki-Miyaura coupling reactions. These frameworks are valuable for applications in gas storage and separation due to their tunable porosity and high surface area .
  • Optoelectronic Devices : The trifluoromethoxy group enhances the electronic properties of the compound, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. Its ability to form stable thin films contributes to improved device performance .

Catalysis

The compound's unique functional groups make it an effective catalyst in various chemical reactions:

  • Cross-Coupling Reactions : The presence of the dioxaborolane moiety allows for efficient cross-coupling reactions with aryl halides, facilitating the synthesis of complex organic molecules. This is particularly useful in pharmaceutical synthesis where diverse functional groups are required .
  • Photocatalysis : Research has shown that compounds similar to this one can act as photocatalysts for hydrogen evolution reactions under light irradiation. This application is crucial for developing sustainable energy solutions .

Table 1: Summary of Research Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntiparasitic AgentsEnhanced activity against Leishmania with trifluoromethyl derivatives
Cancer TherapeuticsBoron-containing compounds show potential in inhibiting cancer cell growth
Materials ScienceCovalent Organic FrameworksEffective formation via Suzuki coupling; high surface area for gas storage
Optoelectronic DevicesImproved electronic properties for OLED applications
CatalysisCross-Coupling ReactionsEfficient synthesis of complex organic molecules
PhotocatalysisEffective hydrogen evolution under light irradiation

Comparison with Similar Compounds

The compound is compared below with structurally related pyridine-boronic esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Compound A : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 947249-01-6)
  • Molecular Formula : C₁₂H₁₆BF₃N₂O₂
  • Molecular Weight : 288.07 g/mol
  • Key Differences :
    • The trifluoromethyl (-CF₃) group at position 3 (vs. -OCF₃ in the target compound) reduces polarity but increases steric bulk.
    • Lower molecular weight due to the absence of an oxygen atom in the substituent.
  • Applications : Used as a synthetic intermediate for kinase inhibitors and other heterocyclic drug candidates .
Compound B : 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine (CAS: Not provided)
  • Molecular Formula : C₁₂H₁₉BN₂O₃
  • Molecular Weight : 250.11 g/mol
  • Key Differences :
    • Methoxy (-OCH₃) at position 2 and amine (-NH₂) at position 3 (vs. -NH₂ at position 2 and -OCF₃ at position 3 in the target compound).
    • Simpler substituents result in lower molecular weight and higher solubility in polar solvents .
  • Applications : Primarily used in medicinal chemistry for constructing fused pyridine scaffolds .
Compound C : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS: 944401-57-4)
  • Molecular Formula : C₁₂H₁₆BF₃N₂O₂
  • Molecular Weight : 288.07 g/mol
  • Key Differences :
    • Trifluoromethyl (-CF₃) at position 4 (vs. -OCF₃ at position 3 in the target compound).
    • Steric hindrance at position 4 may reduce coupling efficiency in certain reactions .
  • Applications : Explored in the synthesis of PI3K/mTOR inhibitors due to its planar geometry .

Physicochemical Properties and Stability

Property Target Compound Compound A (CF₃) Compound B (OCH₃/NH₂) Compound C (CF₃ at C4)
Molecular Weight 304.07 288.07 250.11 288.07
Polarity Moderate (due to -OCF₃) Low (due to -CF₃) High (due to -OCH₃/-NH₂) Low (due to -CF₃)
Storage Conditions 2–8°C, inert atmosphere 2–8°C, protect from light Not specified Not specified
Suzuki Coupling Efficiency High (activated by -OCF₃) Moderate (deactivated by -CF₃) High (activated by -NH₂) Moderate (steric hindrance)

Preparation Methods

Substrate Preparation

  • Starting material : 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine.
  • Protection of amine : The primary amine is protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Borylation Reaction

  • Conditions :
    • Catalyst: Pd(dppf)Cl₂ (1–5 mol%).
    • Boron source: Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv).
    • Base: Potassium acetate (3.0 equiv).
    • Solvent: 1,4-Dioxane or tetrahydrofuran (THF).
    • Temperature: 80–100°C for 12–24 hours.
  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (hexanes/ethyl acetate).

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is challenging to install due to the limited availability of trifluoromethoxide (OCF₃⁻) sources. Two primary strategies are viable:

Nucleophilic Trifluoromethoxylation

  • Reagent : Trimethyl(trifluoromethyl)silane (TMSCF₃) with a fluoride source (e.g., TBAT) generates trifluoromethoxide in situ.
  • Substrate : 3-Hydroxy-5-boronic ester-protected pyridin-2-amine.
  • Conditions :
    • Solvent: Dimethylformamide (DMF) or acetonitrile.
    • Temperature: 0°C to room temperature.
    • Yield: Moderate (40–60%).

Cross-Coupling Approaches

  • Ullmann-type coupling : A 3-iodo or 3-bromo pyridine intermediate reacts with a copper(I)-trifluoromethoxide complex.
    • Catalyst: CuI (10 mol%).
    • Ligand: 1,10-Phenanthroline.
    • Solvent: Dimethyl sulfoxide (DMSO).
    • Temperature: 110°C for 24 hours.

Amine Protection and Deprotection Strategies

The primary amine at position 2 necessitates protection during reactive steps (e.g., borylation or trifluoromethoxylation):

Protection as a Boc Group

  • Reagents : Boc₂O (1.5 equiv), DMAP (catalytic), in dichloromethane.
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at room temperature.

Alternative Protecting Groups

  • Acetyl protection : Acetic anhydride in pyridine.
  • Deprotection : Hydrolysis with aqueous HCl (1M).

Synthetic Route Integration and Optimization

A proposed synthetic pathway integrates the above steps:

  • Step 1 : Protection of 5-bromo-3-hydroxy-pyridin-2-amine as Boc-5-bromo-3-hydroxy-pyridin-2-amine.
  • Step 2 : Trifluoromethoxylation via Cu-mediated coupling to yield Boc-5-bromo-3-(trifluoromethoxy)pyridin-2-amine.
  • Step 3 : Miyaura borylation to install the boronic ester.
  • Step 4 : Boc deprotection with TFA to yield the final product.

Key challenges :

  • Low yields in trifluoromethoxylation steps due to OCF₃⁻ instability.
  • Competing side reactions during borylation (e.g., protodeboronation).

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Nucleophilic OCF₃ Direct, fewer steps Low yields, sensitive conditions 40–60%
Cross-Coupling Higher functional group tolerance Requires pre-functionalized substrates 50–70%
Sequential Borylation Compatible with Boc protection Multi-step purification 60–75%

Q & A

Basic: What synthetic routes are commonly employed for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)pyridin-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with halogenation of the pyridine ring followed by Miyaura borylation to introduce the boronate ester. Key steps include:

  • Halogenation: Use of reagents like NBS or NCS to introduce bromine/chlorine at the 5-position of the pyridine ring.
  • Borylation: Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst, DMF solvent, and mild heating (60–80°C) .
  • Trifluoromethoxy introduction: Nucleophilic substitution or coupling reactions using Cu-mediated conditions to install the trifluoromethoxy group .
    Optimization strategies:
  • Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity) .
  • Monitor reaction progress via HPLC or LC-MS to identify bottlenecks .

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., boronate ester at 5-position, trifluoromethoxy at 3-position). ¹⁹F NMR validates the trifluoromethoxy group .
  • Mass spectrometry (HRMS): Determines molecular weight and isotopic patterns, critical for verifying boronate ester integrity .
  • HPLC with UV/RI detection: Quantifies purity (>95%) and detects byproducts like de-borylated intermediates .

Advanced: How can computational quantum chemistry enhance the design of synthetic pathways for this compound?

Answer:

  • Reaction path search: Quantum mechanical calculations (DFT) predict transition states and intermediates for key steps like borylation or trifluoromethoxy installation, reducing trial-and-error .
  • Solvent/catalyst screening: Machine learning models trained on existing reaction datasets (e.g., ICReDD’s database) recommend optimal solvents (e.g., toluene vs. DMF) and catalysts (Pd vs. Cu) .
  • Energy profile mapping: Identifies rate-limiting steps (e.g., oxidative addition in Pd-catalyzed borylation) to guide experimental prioritization .

Advanced: How should researchers address contradictions in spectroscopic data or inconsistent reaction yields during synthesis?

Answer:

  • Data triangulation: Cross-validate NMR and MS results with XRD (if crystalline) to resolve structural ambiguities .
  • Reaction monitoring: Use in-situ IR or Raman spectroscopy to detect transient intermediates or side reactions (e.g., boronate ester hydrolysis) .
  • Yield optimization: Apply response surface methodology (RSM) to identify interactions between variables (e.g., temperature and catalyst loading) that maximize yield .

Advanced: What is the impact of the trifluoromethoxy group on the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

Answer:

  • Electron-withdrawing effects: The -OCF₃ group reduces electron density at the pyridine ring, slowing Suzuki-Miyaura coupling but enhancing stability toward oxidation .
  • Steric effects: Trifluoromethoxy’s bulkiness may hinder access to catalytic sites, requiring larger ligands (e.g., SPhos instead of PPh₃) for efficient coupling .
  • Comparative studies: Benchmark coupling rates with non-fluorinated analogs (e.g., -OCH₃) using kinetic profiling under identical conditions .

Basic: What stability challenges arise from the boronate ester moiety, and how can they be mitigated during storage or reactions?

Answer:

  • Hydrolysis sensitivity: The boronate ester hydrolyzes in protic solvents (e.g., H₂O, MeOH). Use anhydrous conditions and inert atmospheres (N₂/Ar) for storage and reactions .
  • Thermal degradation: Avoid prolonged heating >100°C; monitor via TGA-DSC to determine safe temperature ranges .
  • Stabilizers: Add Lewis acids (e.g., MgSO₄) to sequester moisture in reaction mixtures .

Advanced: How do in silico models predict the biological interactions of this compound, and how can they be validated experimentally?

Answer:

  • Docking studies: Molecular docking (AutoDock Vina) predicts binding to targets like kinases or GPCRs, guided by the pyridin-2-amine’s hydrogen-bonding capacity .
  • MD simulations: Assess binding stability over time (100-ns trajectories) to filter false positives from docking .
  • Experimental validation:
    • SPR/BLI: Quantify binding kinetics (kₐ, kₑ) for predicted targets .
    • Cellular assays: Test inhibition of enzymatic activity (e.g., kinase assays) to correlate computational predictions with empirical IC₅₀ values .

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